molecular formula C5H7BrN2O B042341 2-(4-Brom-1H-pyrazol-1-yl)ethanol CAS No. 214614-81-0

2-(4-Brom-1H-pyrazol-1-yl)ethanol

Katalognummer: B042341
CAS-Nummer: 214614-81-0
Molekulargewicht: 191.03 g/mol
InChI-Schlüssel: REUWXYIZJBMWPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-1H-pyrazol-1-yl)ethanol is an organic compound with the molecular formula C5H7BrN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-bromo-1H-pyrazol-1-yl)ethanol has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for:

  • Enzyme Inhibition : It has shown promise as an inhibitor of liver alcohol dehydrogenase, which could be useful in treating alcohol-related disorders .
  • Anti-inflammatory and Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory and antimicrobial properties, indicating potential therapeutic uses.

Material Science

The compound can also serve as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its functional groups allow for modifications that can enhance material properties such as thermal stability and chemical resistance.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 2-(4-bromo-1H-pyrazol-1-yl)ethanol could effectively inhibit liver alcohol dehydrogenase activity. This inhibition was linked to the compound's ability to bind to the enzyme's active site, providing insights into its potential use in developing treatments for alcohol dependence .

Case Study 2: Synthesis of Bioactive Molecules

Research has shown that 2-(4-bromo-1H-pyrazol-1-yl)ethanol can be utilized in the synthesis of more complex bioactive molecules. For instance, it has been used as a precursor in creating compounds with enhanced anti-cancer properties, showcasing its versatility in drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromo-1H-pyrazole with ethylene oxide under basic conditions to yield the desired product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Comparison: 2-(4-Bromo-1H-pyrazol-1-yl)ethanol is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromo group enhances its reactivity, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

2-(4-bromo-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound possesses a bromine atom at the 4-position of the pyrazole ring, which is known to influence its reactivity and biological interactions. Research into its biological activity has revealed insights into its potential applications in pharmacology, particularly in the fields of anti-parasitic and anti-cancer therapies.

  • Molecular Formula : C6_6H7_7BrN2_2O
  • Molecular Weight : 201.04 g/mol
  • Structure : The compound features a pyrazole ring substituted with a hydroxyl group and a bromine atom, which can affect its solubility and interaction with biological targets.

Antiparasitic Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-bromo-1H-pyrazol-1-yl)ethanol, against various parasitic infections. Notably, compounds similar to this pyrazole have shown promising results against Leishmania species, which cause leishmaniasis—a disease with limited treatment options.

Case Study: Leishmaniasis

In a study focusing on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, researchers evaluated their activity against Leishmania infantum and L. amazonensis. The findings indicated that certain derivatives exhibited low cytotoxicity and comparable efficacy to existing treatments like pentamidine, suggesting that modifications to the pyrazole structure could enhance therapeutic profiles .

Table 1: Antiparasitic Activity of Pyrazole Derivatives

CompoundIC50 (µM) against L. infantumIC50 (µM) against L. amazonensis
4-(1H-pyrazol-1-yl)benzenesulfonamide (3b)0.0590.070
4-(1H-pyrazol-1-yl)benzenesulfonamide (3e)0.0650.072
2-(4-bromo-1H-pyrazol-1-yl)ethanolTBDTBD

Note: TBD indicates that specific IC50 values for 2-(4-bromo-1H-pyrazol-1-yl)ethanol were not found in the reviewed literature but are anticipated based on structural similarities.

Anticancer Potential

The brominated pyrazole derivatives have also been investigated for their anticancer properties. A study indicated that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of oxidative stress , leading to cell death.

Table 2: Summary of Anticancer Activities

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Similar Pyrazole DerivativeHeLaTBDApoptosis induction
Similar Pyrazole DerivativeMCF7TBDCell cycle arrest

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Studies suggest that substituents at specific positions on the pyrazole ring can significantly alter pharmacological properties. For example, the presence of electron-withdrawing groups like bromine enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Eigenschaften

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUWXYIZJBMWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586331
Record name 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214614-81-0
Record name 2-(4-Bromo-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromopyrazol-1-yl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-1H-pyrazole in DMF was added sodium hydride at room temperature. The mixture was stirred for 30 minutes, [1,3]dioxolan-2-one was added, the mixture was stirred and slowly warmed to room temperature. The reaction was monitored by TLC. After the reaction was done, EtOAc was added, washed with saturated NaHCO3, water and brine, dried with Na2SO4, filtered and concentrated. The residue was purified by silica gel, eluants EtOAc and DCM 10%, to give 2-(4-Bromo-pyrazol-1-yl)-ethanol 0.22 g, yield 34%. 1H NMR (400 MHz, chloroform-D) δ ppm 7.49 (s, 1H) 7.46 (s, 1H) 4.18-4.23 (m, 2H) 3.93-3.98 (m, 2H) 3.09 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(2-Benzyloxyethyl)-4-bromopyrazole (1.078 g) was dissolved in ethanol (20 ml). After adding conc. hydrochloric acid (15 ml), the resultant mixture was stirred at 80° C. for 10 hr. After allowing to cool, it was concentrated under reduced pressure followed by the addition of a saturated aqueous solution of sodium bicarbonate. Then the resultant mixture was extracted with ethyl acetate and the organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (525 mg) as a colorless oil (yield: 71%).
Quantity
1.078 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
71%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.